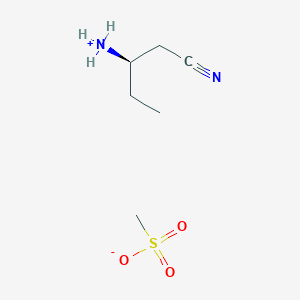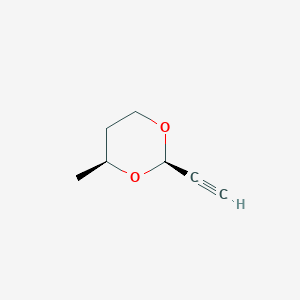
2-(4-Chlorophenyl)-3-nitropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-nitropropan-1-amine, also known as 4-Chloroamphetamine (4-CA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both medicinal and recreational purposes. 4-CA has been found to have potential therapeutic benefits in treating certain medical conditions.
Mecanismo De Acción
The mechanism of action of 4-CA involves the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. 4-CA works by increasing the release of these neurotransmitters, which can have a positive effect on mood and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CA include increased release of serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood, increased energy, and decreased appetite. However, 4-CA can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-CA in lab experiments is its ability to increase the release of neurotransmitters in the brain. This can be useful in studying the effects of these neurotransmitters on various physiological functions. However, 4-CA can also have negative effects on the cardiovascular system, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-CA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating depression and other mood disorders. Further research is needed to fully understand the therapeutic potential of 4-CA and its effects on the body.
Métodos De Síntesis
The synthesis of 4-CA involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the amine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
4-CA has been studied for its potential therapeutic benefits in treating certain medical conditions such as depression and obesity. It has been found to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and appetite. 4-CA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
149172-64-5 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-3-nitropropan-1-amine |
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-nitropropan-1-amine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2 |
Clave InChI |
UCHLASNXBCEDCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
Sinónimos |
3-amino-2-(4-chlorophenyl)nitropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



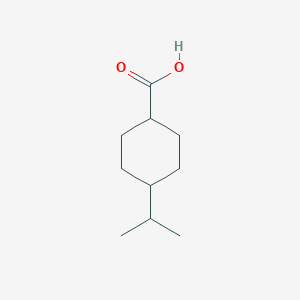
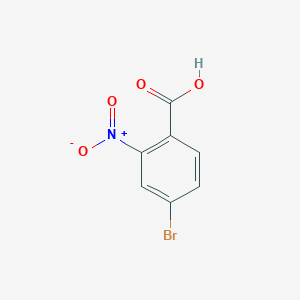

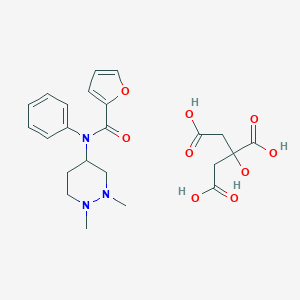
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
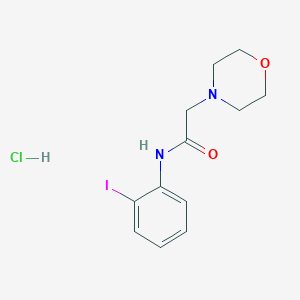
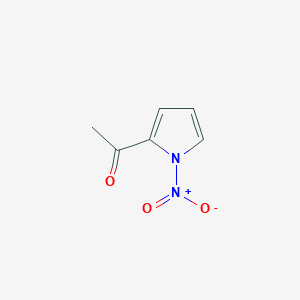

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
